REACTION_CXSMILES
|
FC(F)(F)C(O[C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][CH:12]=[N:13]2)=[CH:8][CH:7]=1)=O.C(N(CC)CC)C.CN([CH:28]=[O:29])C.[CH3:30][OH:31]>>[N:13]1[C:14]2[C:9](=[CH:8][CH:7]=[C:6]([C:30]([O:29][CH3:28])=[O:31])[CH:15]=2)[CH:10]=[CH:11][CH:12]=1 |f:2.3|
|
Name
|
quinolin-7-yl trifluoroacetate
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC1=CC=C2C=CC=NC2=C1)(F)F
|
Name
|
PdCl2(Ph3P)
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
DMF MeOH
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sparged with CO
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with a 5% solution of LiCl
|
Type
|
WASH
|
Details
|
washed with CHCl3 (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (silica, 3:1 ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=C(C=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |